molecular formula C5H8F2O2 B567980 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid CAS No. 1208092-05-0

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Cat. No. B567980
CAS RN: 1208092-05-0
M. Wt: 138.114
InChI Key: CNMSTIBVHJXRIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Scientific Research Applications

Hydrogen Bond Acceptor Capabilities

Organic fluorine, including structures similar to 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, has been evaluated for its ability to act as a hydrogen bond acceptor. A comprehensive study reviewed short contacts involving fluorine atoms within organofluorine compounds, indicating that the presence of fluorine significantly influences hydrogen bonding capabilities. This property is of interest for designing molecules with specific interaction capabilities in biological systems and materials science (Howard et al., 1996).

Synthesis and Application in Drug Development

The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in creating fluorinated molecules for pharmaceutical applications. The development of practical methods for synthesizing these compounds addresses the need for efficient, large-scale production processes, potentially relevant for derivatives of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid (Qiu et al., 2009).

Environmental Impact and Monitoring

Research on the environmental fate and effects of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), provides insights into the persistence, bioaccumulation, and potential toxicological impacts of these chemicals. Studies have focused on understanding the environmental behavior of fluorinated ether compounds, which share chemical similarities with 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, highlighting the need for careful monitoring and regulation of fluorinated chemicals (Munoz et al., 2019).

Protein Design and Biotechnology Applications

Fluorinated amino acids, by extension, fluorinated carboxylic acids like 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, are being explored for their potential to enhance the stability and properties of proteins. The introduction of fluorinated residues into proteins can improve their resistance to thermal and chemical denaturation, opening new avenues in protein engineering and drug design (Buer & Marsh, 2012).

properties

IUPAC Name

3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSTIBVHJXRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680558
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

CAS RN

1208092-05-0
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 209A (0.300 g, 1.314 mmol) in EtOAc (5 mL) was added 10% Pd/C (0.140 g, 0.131 mmol). The reaction mixture was stirred for 12 h under an atmosphere of hydrogen (15 psi). The reaction mixture was then filtered through a pad of CELITE® and the cake was washed with EtOAc. The filtrate was concentrated under reduced pressure to afford Intermediate 209B as a yellow liquid (160 mg, 88%). The crude product was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.02 (bs, 1H), 4.40-4.66 (m, 4H), 1.06-1.20 (m, 3H).
Name
Intermediate 209A
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
88%

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